4-[(4-acetamidophenyl)amino]benzoic Acid
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Overview
Description
4-[(4-Acetamidophenyl)amino]benzoic acid is a chemical compound with the molecular formula C15H14N2O3 and a molecular weight of 270.29 g/mol . This compound is known for its diverse applications in various fields, including medical, environmental, and industrial research. It is characterized by the presence of an acetamidophenyl group attached to an amino benzoic acid moiety.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 4-aminobenzoic acid derivatives, can interact with various biochemical pathways .
Mode of Action
It’s known that the modification of the amino group in similar compounds can result in altered function in susceptible strains .
Biochemical Pathways
Result of Action
It’s known that similar compounds can have altered function in susceptible strains .
Action Environment
It’s known that the storage temperature and physical form can affect the stability of similar compounds .
Biochemical Analysis
Biochemical Properties
4-[(4-acetamidophenyl)amino]benzoic Acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in folate metabolism, such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . These interactions are crucial for the synthesis of folic acid, a vital nutrient for many organisms.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the Wnt/β-Catenin signaling pathway, which is essential for cell growth and development . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote healthy metabolic activity. At high doses, it may exhibit toxic or adverse effects, such as enzyme inhibition and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is beneficial.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For example, this compound can be metabolized by N-acetylation or conjugation with glycine in the liver to produce 4-aminohippuric acid . These metabolic processes are essential for the compound’s excretion and overall metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. It can be directed to particular organelles through targeting signals and post-translational modifications . The subcellular localization of this compound is crucial for its activity and function, as it ensures that it interacts with the appropriate biomolecules and enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-acetamidophenyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with acetic anhydride to form the acetamidophenyl derivative. The reaction conditions generally include:
Reagents: 4-aminobenzoic acid, acetic anhydride
Solvent: Anhydrous conditions
Temperature: Room temperature to moderate heating
Catalyst: Acid catalyst (e.g., sulfuric acid)
The reaction proceeds through the acetylation of the amino group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Acetamidophenyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated, nitrated, and aminated compounds .
Scientific Research Applications
4-[(4-Acetamidophenyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic Acid: A precursor to folic acid and used in sunscreen formulations.
4-Acetamidobenzoic Acid: Known for its anti-inflammatory properties.
4-Nitrobenzoic Acid: Used in the synthesis of dyes and pharmaceuticals.
Uniqueness
4-[(4-Acetamidophenyl)amino]benzoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its combination of an acetamidophenyl group with an amino benzoic acid moiety provides distinct properties that are not found in its similar compounds .
Properties
IUPAC Name |
4-(4-acetamidoanilino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10(18)16-12-6-8-14(9-7-12)17-13-4-2-11(3-5-13)15(19)20/h2-9,17H,1H3,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRUQIVUVVRMNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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